

# Spectroscopic and Synthetic Profile of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy-5-phenylnicotinonitrile

Cat. No.: B1296557

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This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **2-Hydroxy-5-phenylnicotinonitrile** (CAS 35982-93-5). Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document consolidates expected spectroscopic characteristics based on analogous compounds and established principles of organic spectroscopy. Detailed experimental protocols for spectroscopic characterization and a proposed synthetic workflow are also presented.

## Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Hydroxy-5-phenylnicotinonitrile**. These values are derived from analyses of structurally similar compounds and general principles of NMR and IR spectroscopy.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.2	d	1H	H4
~7.6	d	1H	H6
~7.5-7.3	m	5H	Phenyl-H
~5.5	br s	1H	OH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C2
~145	C6
~138	C4
~135	Phenyl-C (quaternary)
~129	Phenyl-CH
~128	Phenyl-CH
~127	Phenyl-CH
~125	C5
~117	CN
~115	C3

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2220	Strong	C≡N stretch
~1620	Strong	C=C stretch (pyridine ring)
~1580	Medium	C=C stretch (phenyl ring)
~1480	Medium	C-C stretch (pyridine ring)
~1250	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
196	100	[M] <sup>+</sup>
168	~40	[M-CO] <sup>+</sup>
167	~80	[M-HCN] <sup>+</sup>
140	~30	[M-CO-HCN] <sup>+</sup>
77	~50	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **2-Hydroxy-5-phenylnicotinonitrile**.

### Synthesis Protocol: Gewald Reaction

A plausible and efficient method for the synthesis of **2-Hydroxy-5-phenylnicotinonitrile** is the Gewald reaction. This multi-component reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

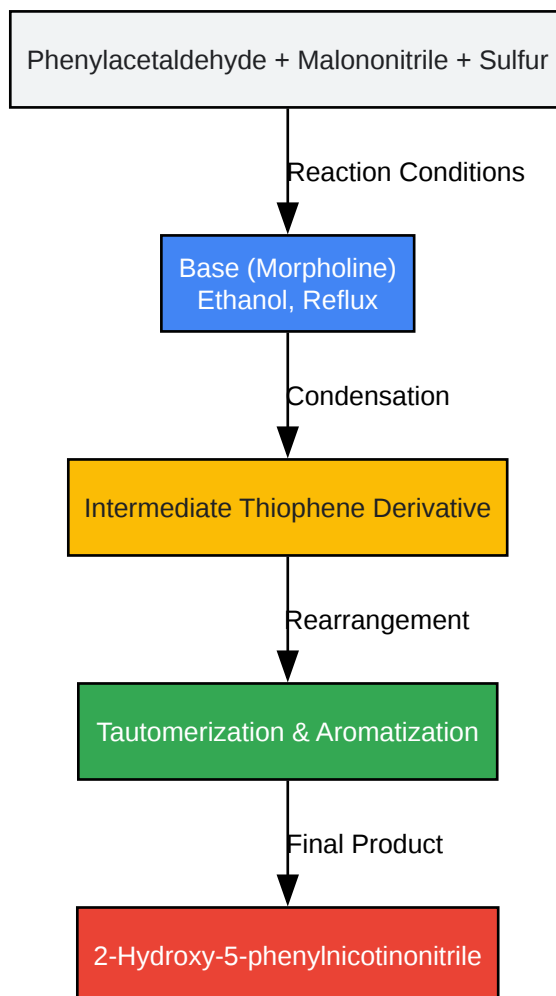
Materials:

- Phenylacetaldehyde
- Malononitrile
- Elemental Sulfur
- Morpholine (or other suitable base)
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate

Procedure:

- A mixture of phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is dissolved in ethanol.
- Morpholine (0.5 eq) is added dropwise to the stirred solution at room temperature.
- The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid, water, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford **2-Hydroxy-5-phenylnicotinonitrile**.

## Gewald Synthesis of 2-Hydroxy-5-phenylnicotinonitrile



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Caption: Proposed Gewald reaction pathway for the synthesis.

## Spectroscopic Characterization Protocols

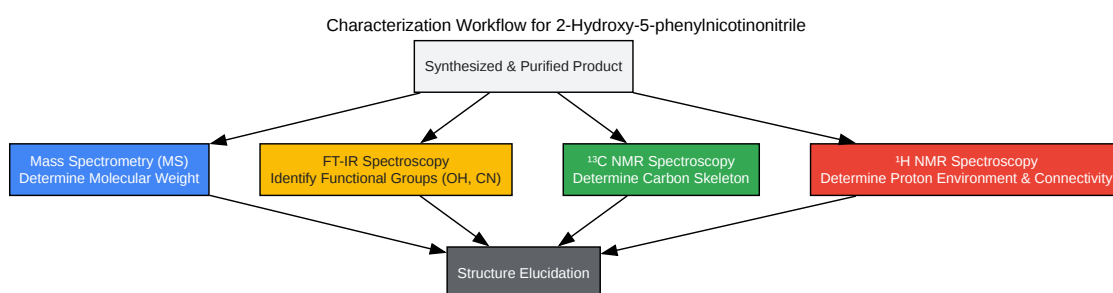
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a potassium bromide (KBr) pellet method on a suitable FT-IR spectrometer, with spectra recorded in the range of 4000-400  $\text{cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectral data would be acquired on a mass spectrometer with an electron ionization (EI) source.

## Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized **2-Hydroxy-5-phenylnicotinonitrile**.



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Caption: Logical workflow for structural elucidation.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)